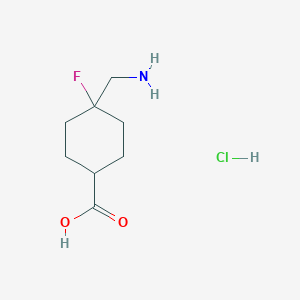

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride, also known as γ-Aminobutyric acid (GABA) receptor agonist, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Building Blocks for Organofluorine Chemistry

The compound's utility in organofluorine chemistry is highlighted in a study that explores the benzylic functionalization of phenyl all-cis-2,3,5,6-tetrafluorocyclohexane. This research identifies key reactions for accessing building blocks containing the all-cis-2,3,5,6-tetrafluorocyclohexane ring system, which is significant due to its unusual polar aspect different from hydrophobic cyclohexane (Bykova et al., 2018).

Synthesis of Functional Cyclic Esters

In the context of polymerization, the synthesis and homo- and copolymerization of new cyclic esters containing protected functional groups are described. These cyclic esters, derived from cyclohexanone, are notable for their potential in creating hydrophilic aliphatic polyesters (Trollsås et al., 2000).

Large-Scale Synthesis of Non-Proteogenic Amino Acids

The compound plays a role in the large-scale synthesis of non-proteogenic amino acids. These FMOC-protected amino acids, including 4-aminomethylbenzoic acid and trans-4-(aminomethyl)cyclohexanecarboxylic acid, are crucial for the development of combinatorial libraries in drug discovery (Dener et al., 2001).

Drug Discovery Building Blocks

A study on 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of the pharmacologically relevant 1-aminocyclohexanecarboxylic acid, suggests its potential as a promising building block in drug discovery. This includes examining its conformation, lipophilicity, acidity, and fluorescent properties (Mykhailiuk et al., 2013).

Application in Catalysis and Metal-Organic Frameworks

The compound's relevance extends to catalysis and metal-organic frameworks. For example, a triazine-cored tricarboxylic acid derivative, incorporating the compound, has been used to construct lanthanide-based MOFs, showcasing unique water chains and bright photoluminescence (Han et al., 2019).

properties

IUPAC Name |

4-(aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2.ClH/c9-8(5-10)3-1-6(2-4-8)7(11)12;/h6H,1-5,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYICSYVTJSMFAM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)O)(CN)F.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)-4-fluorocyclohexane-1-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

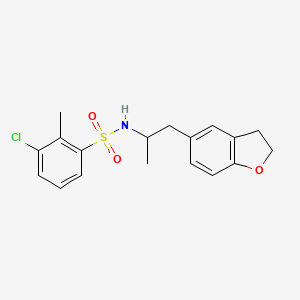

![3-[(5-chloro-2-methoxyphenyl)amino]-N-[cyano(2,4-difluorophenyl)methyl]propanamide](/img/structure/B2367423.png)

![6-(3,4-Dimethoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2367430.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)furan-3-carboxamide](/img/structure/B2367438.png)